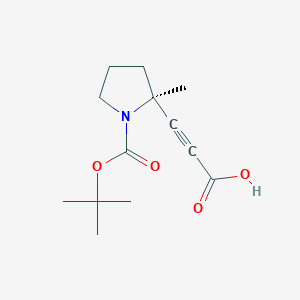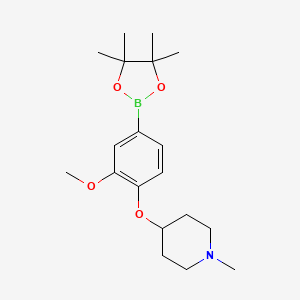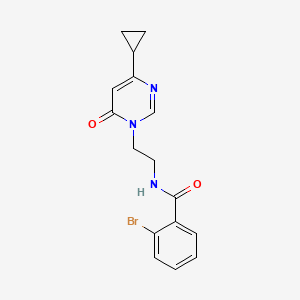
(4R)-4-(Boc-amino)-pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-(Boc-amino)-pentanoic acid is a chemical compound that is used in various scientific research applications. It is a derivative of pentanoic acid and is also known as N-tert-butoxycarbonyl-L-norvaline. This compound is widely used in the synthesis of peptides and proteins.
Wissenschaftliche Forschungsanwendungen
Synthesis of Amino Acid Derivatives
A study by Krishnamurthy et al. (2014) explored the efficient resolution of derivatives of 2-amino-4-pentenoic acid (allylglycine) using Subtilisin or acylase. The enantiomerically pure amino acid with tert-butoxycarbonyl (Boc) protection underwent smooth epoxidization, leading to the generation of compounds with five-membered rings, such as the 4-hydroxyproline derivatives. This research illustrates the versatile use of (4R)-4-(Boc-amino)-pentanoic acid derivatives in synthesizing complex amino acid structures and cyclic compounds, underscoring its role in advancing synthetic chemistry methods (Krishnamurthy et al., 2014).
Antioxidant and Therapeutic Potential
α-Lipoic acid (LA), chemically related to this compound, was discussed for its multifunctional antioxidant properties by Bast and Haenen (2003). LA, recognized for its role in enzyme cofactors and intermediate metabolism in cells, showcases the broader scope of pentanoic acid derivatives in biological systems. Their functions span beyond simple chemical structures to include significant roles in cellular processes, antioxidant defense, and potential therapeutic applications (Bast & Haenen, 2003).
NMR Spectroscopy and Protein Chemistry
The application of fluorinated amino acids in protein chemistry was highlighted by Qin et al. (2012), who synthesized para-substituted tetrafluorophenylalanines starting from pentafluorophenylalanine Boc-Z. These novel unnatural amino acids exhibit distinct (19)F NMR signatures, which are invaluable for analyzing protein-membrane interactions via NMR spectroscopy. This study exemplifies the utility of this compound derivatives in enhancing the analytical tools available for studying complex biological systems (Qin et al., 2012).
Peptidomimetics and Scaffold for Combinatorial Chemistry
The synthesis of novel unnatural amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) and its protected derivatives, was described by Pascal et al. (2000). These compounds serve as building blocks for peptidomimetics and scaffolds in combinatorial chemistry, demonstrating the role of this compound in facilitating the creation of diverse molecular libraries for drug discovery and material science applications (Pascal et al., 2000).
Wirkmechanismus
Target of Action
The primary target of (4R)-4-(Boc-amino)-pentanoic acid, also known as ®-4-((tert-Butoxycarbonyl)amino)pentanoic acid, is the amino group in various biochemical entities. The compound is used as a protecting group for amino functions in the synthesis of multifunctional targets .
Mode of Action
The compound acts by protecting the amino functions during chemical reactions. This protection is crucial as amino functions often occur in the synthesis of multifunctional targets, and issues related to their protection become prominent . The compound achieves this by converting the amino group into a carbamate .
Biochemical Pathways
The compound plays a pivotal role in the synthesis of multifunctional targets. It is involved in the N-Boc deprotection of amines, a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The compound facilitates the cleavage due to mutual interaction between two protecting groups on the same nitrogen .
Result of Action
The result of the compound’s action is the successful synthesis of multifunctional targets with protected amino functions. This protection allows for transformations of other functional groups . The compound also facilitates the extraction of water-soluble polar organic molecules using ionic liquids .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the use of a catalyst can lower the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .
Eigenschaften
IUPAC Name |
(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYVXURBKURNKE-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214402-34-3 |
Source


|
| Record name | (4R)-4-{[(tert-butoxy)carbonyl]amino}pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2978014.png)





![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2978026.png)

![ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate](/img/no-structure.png)
![Methyl 6-(2-(4-(trifluoromethyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2978030.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide](/img/structure/B2978031.png)